

solubility of 3,5-Dinitrobenzyl alcohol in common lab solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,5-Dinitrobenzyl alcohol*

Cat. No.: *B106355*

[Get Quote](#)

Solubility of 3,5-Dinitrobenzyl Alcohol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3,5-Dinitrobenzyl alcohol** in common laboratory solvents. Due to a lack of specific quantitative data for **3,5-Dinitrobenzyl alcohol** in publicly available literature, this document presents qualitative solubility information for the target compound and quantitative data for the structurally similar compound, 3,5-Dinitrobenzoic acid, to provide valuable context for researchers. Additionally, a general experimental protocol for determining the solubility of an organic compound is detailed.

Qualitative Solubility of 3,5-Dinitrobenzyl Alcohol

Initial assessments indicate that **3,5-Dinitrobenzyl alcohol** exhibits limited solubility in aqueous solutions while being soluble in polar organic solvents.

Solvent	Temperature	Solubility	Source
Water	Not Specified	Does not mix/Partly miscible	[1]
Methanol	Not Specified	Soluble	[2] [3] [4]

Quantitative Solubility of Structurally Similar 3,5-Dinitrobenzoic Acid

To offer a quantitative perspective, the following table summarizes the solubility of 3,5-Dinitrobenzoic acid in a range of common laboratory solvents at various temperatures. This data can serve as a useful proxy for estimating the solubility behavior of **3,5-Dinitrobenzyl alcohol**, given the structural similarities between the two molecules. The primary difference is the functional group at the benzylic position (alcohol vs. carboxylic acid), which will influence polarity and hydrogen bonding capabilities.

Solvent	Temperature (K)	Molar Fraction ($10^3 * x$)	g / 100g Solvent
Water	273.15	0.038	0.046
	283.15	0.051	0.061
	293.15	0.069	0.083
	303.15	0.093	0.112
	313.15	0.125	0.150
	323.15	0.166	0.200
Methanol	273.15	13.91	9.19
	283.15	18.03	11.91
	293.15	23.21	15.34
	303.15	29.74	19.66
	313.15	38.01	25.12
	323.15	48.49	32.04
Ethanol	273.15	10.33	4.75
	283.15	13.38	6.15
	293.15	17.21	7.91
	303.15	22.02	10.12
	313.15	28.11	12.92
	323.15	35.81	16.46
Acetonitrile	273.15	3.58	1.83
	283.15	4.81	2.46
	293.15	6.42	3.28
	303.15	8.51	4.35
	313.15	11.23	5.74

323.15	14.75	7.54	
Dichloromethane	273.15	0.11	0.018
283.15	0.15	0.025	
293.15	0.21	0.034	
303.15	0.28	0.046	
313.15	0.39	0.064	
323.15	0.53	0.087	
Toluene	273.15	0.09	0.021
283.15	0.12	0.027	
293.15	0.16	0.036	
303.15	0.21	0.048	
313.15	0.28	0.064	
323.15	0.38	0.087	
Ethyl Acetate	273.15	4.35	1.05
283.15	5.71	1.38	
293.15	7.42	1.79	
303.15	9.61	2.32	
313.15	12.38	2.99	
323.15	15.86	3.83	

Data for 3,5-Dinitrobenzoic acid is sourced from Zhang et al., J. Chem. Eng. Data 2017, 62, 3, 1102–1107.

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound, such as **3,5-Dinitrobenzyl alcohol**, in a given solvent.

Materials:

- **3,5-Dinitrobenzyl alcohol** (solute)
- Selected solvent
- Analytical balance
- Vials or test tubes with caps
- Magnetic stirrer and stir bars or a vortex mixer
- Constant temperature bath or incubator
- Filtration apparatus (e.g., syringe filters, 0.45 µm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **3,5-Dinitrobenzyl alcohol** to a series of vials.
 - Accurately pipette a known volume of the desired solvent into each vial.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature bath and agitate them using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

- Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
- Analysis:
 - Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
 - Analyze the concentration of **3,5-Dinitrobenzyl alcohol** in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
- Calculation of Solubility:
 - From the measured concentration and the dilution factor, calculate the concentration of **3,5-Dinitrobenzyl alcohol** in the original saturated solution.
 - Express the solubility in desired units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

A flowchart of the general experimental workflow for determining solubility.

Disclaimer: The quantitative solubility data provided is for the structurally related compound 3,5-Dinitrobenzoic acid and should be used as an estimation. For precise applications, the experimental determination of the solubility of **3,5-Dinitrobenzyl alcohol** is highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3,5-DINITROBENZYL ALCOHOL CAS#: 71022-43-0 [m.chemicalbook.com]
- 4. 3,5-DINITROBENZYL ALCOHOL One Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [solubility of 3,5-Dinitrobenzyl alcohol in common lab solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106355#solubility-of-3-5-dinitrobenzyl-alcohol-in-common-lab-solvents\]](https://www.benchchem.com/product/b106355#solubility-of-3-5-dinitrobenzyl-alcohol-in-common-lab-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com